

Application Notes and Protocols for SB 202190 in Stem Cell Differentiation

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Compound of Interest		
Compound Name:	SB 202190	
Cat. No.:	B1681491	Get Quote

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Introduction

SB 202190 is a potent and selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. [1] Specifically, it targets the p38 α and p38 β isoforms, which are key regulators of cellular responses to inflammatory cytokines and environmental stress. [1] The p38 MAPK pathway plays a crucial role in orchestrating cell fate decisions, including proliferation, differentiation, and apoptosis. [2] In the context of stem cell biology, modulation of this pathway with SB 202190 has emerged as a valuable tool to direct the differentiation of pluripotent stem cells (PSCs) into specific lineages, notably cardiomyocytes and neural cells. These application notes provide detailed protocols for the use of SB 202190 in stem cell differentiation and characterization of the resulting cell types.

Mechanism of Action

SB 202190 functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and p38β kinases.[1] This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that influences gene expression and cellular processes. The inhibition of the p38 MAPK pathway by **SB 202190** can alter the balance of signaling networks that control stem cell fate, pushing the cells towards a specific differentiation trajectory.

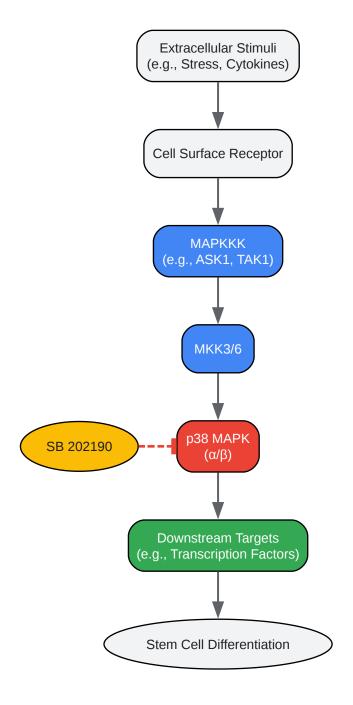


Data Presentation
SB 202190 Properties and Recommended

Concentrations			
Parameter	Value	Reference	
Target	р38α МАРК, р38β МАРК	[1]	
IC50	p38α: ~50 nM, p38β: ~100 nM	[1]	
Molecular Weight	331.35 g/mol		
Solubility	Soluble in DMSO (e.g., up to 100 mM)	-	
Stock Solution	10 mM in DMSO	_	
Working Concentration for Cardiomyocyte Differentiation	1-10 μΜ	Inferred from general working concentrations and differentiation protocols	
Working Concentration for Neural Differentiation	5-10 μΜ	Inferred from general working concentrations and differentiation protocols	
Treatment Duration for Cardiomyocyte Differentiation	24-48 hours	Inferred from differentiation protocols	
Treatment Duration for Neural Differentiation	2-4 days	Inferred from differentiation protocols	

Signaling Pathway Diagram





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Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.

Experimental Protocols

Protocol 1: Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)



This protocol is adapted from established methods of directed cardiac differentiation by modulating Wnt signaling, with the inclusion of **SB 202190** to enhance cardiomyocyte specification.[3][4]

Materials:

- Human pluripotent stem cells (hPSCs)
- Matrigel-coated culture plates
- mTeSR™1 medium
- RPMI 1640 medium
- B-27[™] Supplement (minus insulin)
- CHIR99021
- **SB 202190** (10 mM stock in DMSO)
- DPBS

Procedure:

- hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.
- Mesoderm Induction (Day 0): To initiate differentiation, replace the mTeSR™1 medium with RPMI 1640 medium supplemented with B-27™ (minus insulin) and 8 μM CHIR99021.[3]
- p38 MAPK Inhibition (Day 1): After 24 hours, replace the medium with fresh RPMI 1640/B-27 (minus insulin) containing 5 μM SB 202190.
- Cardiac Progenitor Specification (Day 3): After 48 hours of **SB 202190** treatment, switch to RPMI 1640/B-27 (minus insulin).
- Cardiomyocyte Maturation (Day 5 onwards): From day 5, culture the cells in RPMI 1640 supplemented with B-27™ (with insulin). Change the medium every 2-3 days.



Spontaneously beating areas should become visible between days 8 and 12.

Characterization of Cardiomyocytes:

- Immunofluorescence: Fix cells and stain for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
- qRT-PCR: Analyze the expression of cardiac-specific genes, including TNNT2, NKX2-5, MYH6, and MYH7.[5][6]

Protocol 2: Neural Differentiation of hPSCs

This protocol utilizes a dual SMAD inhibition approach for neural induction, with the addition of SB 202190 to promote neural fate.[7][8]

Materials:

- Human pluripotent stem cells (hPSCs)
- Matrigel-coated culture plates
- Neural Induction Medium (NIM): DMEM/F12, 1x N-2 supplement, 1x B-27 supplement, 1%
 Non-Essential Amino Acids, 2 μg/mL Heparin, 100 nM LDN193189, 10 μM SB431542
- SB 202190 (10 mM stock in DMSO)
- Neural Progenitor Medium (NPM): DMEM/F12, 1x N-2 supplement, 1x B-27 supplement, 20 ng/mL bFGF, 20 ng/mL EGF

Procedure:

- hPSC Culture: Culture hPSCs on Matrigel-coated plates to 70-80% confluency.
- Neural Induction (Day 0): Begin neural induction by replacing the culture medium with NIM.
- p38 MAPK Inhibition (Day 2): After 48 hours, add 10 μM SB 202190 to the NIM.
- Continued Induction (Day 4): Replace with fresh NIM containing 10 μM SB 202190.

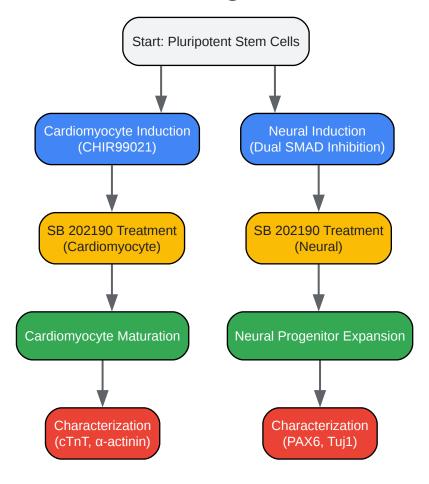


- Neural Progenitor Expansion (Day 6 onwards): On day 6, switch to NPM to expand the neural progenitor cells (NPCs). The formation of neural rosettes should be observable.
- Neuronal Maturation: For terminal differentiation into neurons, withdraw bFGF and EGF from the medium and culture for an additional 7-14 days.

Characterization of Neural Cells:

- Immunofluorescence: Stain for neural stem cell markers (PAX6, SOX2), and mature neuronal markers (β-III-tubulin (Tuj1), MAP2).[9]
- qRT-PCR: Assess the expression of neural-specific genes such as PAX6, SOX1, TUBB3, and MAP2.[10]

Experimental Workflow Diagram



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Caption: Experimental workflow for stem cell differentiation using SB 202190.

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